molecular formula C24H17BrN2O2S B11557756 O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Cat. No.: B11557756
M. Wt: 477.4 g/mol
InChI Key: TWBUODKYQQHXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a naphthyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the reaction of 4-bromophenyl isothiocyanate with 2-naphthol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to its unique combination of a bromophenyl group and a naphthyl carbamothioyl linkage. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate

InChI

InChI=1S/C24H17BrN2O2S/c25-19-9-12-20(13-10-19)26-23(28)18-6-3-7-22(15-18)29-24(30)27-21-11-8-16-4-1-2-5-17(16)14-21/h1-15H,(H,26,28)(H,27,30)

InChI Key

TWBUODKYQQHXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.